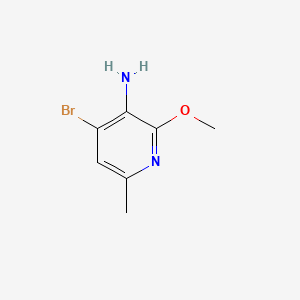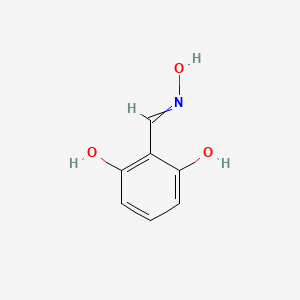
2,6-Dihydroxybenzaldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxybenzaldoxime is an organic compound with the molecular formula C7H7NO3. It is characterized by the presence of two hydroxyl groups and an oxime group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldoxime can be synthesized through several methods. One common approach involves the reaction of resorcinol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dihydroxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acetic anhydride or alkyl halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
2,6-Dihydroxybenzaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dihydroxybenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hydroxyl groups can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key aspect of its activity .
Comparación Con Compuestos Similares
- 2,3-Dihydroxybenzaldoxime
- 2,4-Dihydroxybenzaldoxime
- 2,5-Dihydroxybenzaldoxime
Comparison: 2,6-Dihydroxybenzaldoxime is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-(hydroxyiminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-3-7(10)5(6)4-8-11/h1-4,9-11H |
Clave InChI |
GCFSQXQKEFZDBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



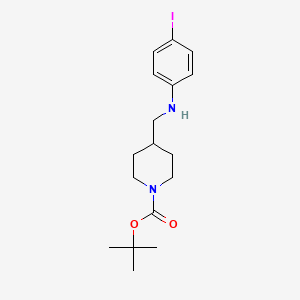
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
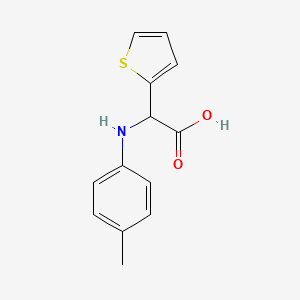


![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
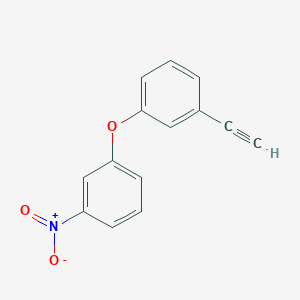
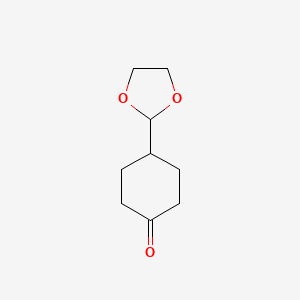
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
